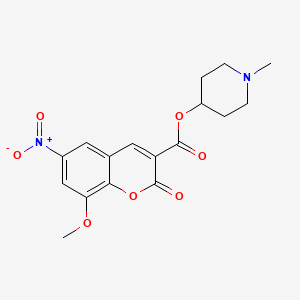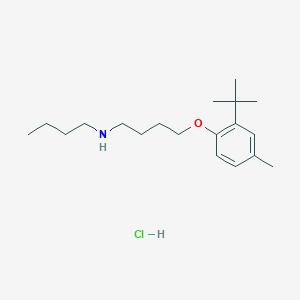
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, also known as CERC-501, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CERC-501 is a selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a critical role in modulating pain, stress, and addiction.
Wirkmechanismus
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate works by selectively blocking the activity of KORs, which are located throughout the brain and spinal cord. KORs are known to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play critical roles in pain, stress, and addiction. By blocking KOR activity, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can modulate the release of these neurotransmitters and reduce the symptoms of various disorders.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in depression and anxiety disorders. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its selectivity for KORs, which allows for targeted modulation of neurotransmitter release. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. One area of interest is in the treatment of chronic pain, as KORs have been implicated in the development and maintenance of chronic pain conditions. Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as KORs have been shown to play a role in the progression of these diseases. Additionally, further research is needed to evaluate the safety and efficacy of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in clinical settings.
Synthesemethoden
The synthesis of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves a multi-step process that starts with the reaction of 8-methoxy-6-nitro-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base to yield the desired product, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been widely studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. Preclinical studies have shown that 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can reduce the symptoms of depression and anxiety in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Another area of research is in the treatment of addiction. KORs have been implicated in the development and maintenance of addiction to drugs of abuse, and 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are also underway to evaluate its potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-18-5-3-12(4-6-18)25-16(20)13-8-10-7-11(19(22)23)9-14(24-2)15(10)26-17(13)21/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXXFRQTWOZOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)

![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)

![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)

